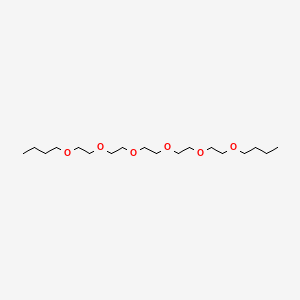
5,8,11,14,17,20-Hexaoxatetracosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8,11,14,17,20-Hexaoxatetracosane is a chemical compound known for its unique structure and properties It belongs to the class of polyether compounds, which are characterized by multiple ether groups in their molecular structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8,11,14,17,20-Hexaoxatetracosane typically involves the reaction of ethylene oxide with a suitable initiator under controlled conditions. The process can be carried out in the presence of a catalyst to facilitate the polymerization of ethylene oxide, leading to the formation of the desired polyether compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through large-scale polymerization processes. These processes often utilize continuous reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
5,8,11,14,17,20-Hexaoxatetracosane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding polyether alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler polyether derivatives.
Substitution: The ether groups in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require the presence of a suitable nucleophile and a catalyst to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield polyether alcohols or carboxylic acids, while reduction can produce simpler polyether derivatives.
科学的研究の応用
5,8,11,14,17,20-Hexaoxatetracosane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex polyether compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological membranes and their interactions.
Medicine: Research is ongoing to explore its potential as a drug delivery vehicle due to its ability to form stable complexes with various therapeutic agents.
Industry: It is utilized in the production of specialty polymers and as a surfactant in various industrial processes.
作用機序
The mechanism by which 5,8,11,14,17,20-Hexaoxatetracosane exerts its effects is primarily related to its polyether structure. The multiple ether groups allow it to interact with various molecular targets, such as proteins and lipids, through hydrogen bonding and van der Waals forces. These interactions can influence the compound’s solubility, stability, and reactivity, making it a versatile tool in scientific research.
類似化合物との比較
Similar Compounds
5,8,11,14,17,20-Hexaoxaoctacosane: Another polyether compound with a similar structure but different chain length.
2,5,8,11,14,17,20-Heptaoxahenicosane: A related compound with an additional ether group.
Uniqueness
5,8,11,14,17,20-Hexaoxatetracosane stands out due to its specific chain length and the arrangement of ether groups, which confer unique properties and reactivity compared to other polyether compounds. Its ability to form stable complexes and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications.
特性
CAS番号 |
51105-00-1 |
|---|---|
分子式 |
C18H38O6 |
分子量 |
350.5 g/mol |
IUPAC名 |
1-[2-[2-[2-[2-(2-butoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]butane |
InChI |
InChI=1S/C18H38O6/c1-3-5-7-19-9-11-21-13-15-23-17-18-24-16-14-22-12-10-20-8-6-4-2/h3-18H2,1-2H3 |
InChIキー |
XKSDUDXHYJJQDM-UHFFFAOYSA-N |
正規SMILES |
CCCCOCCOCCOCCOCCOCCOCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


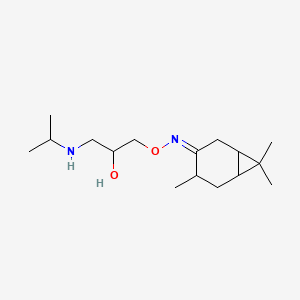
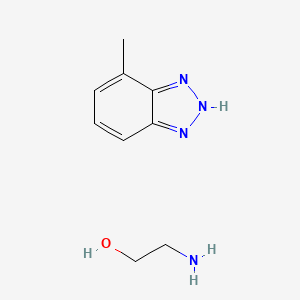


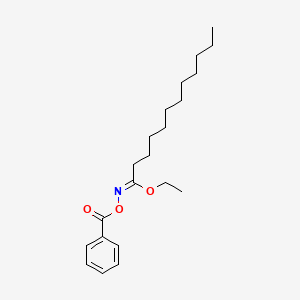
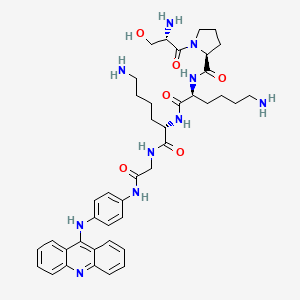

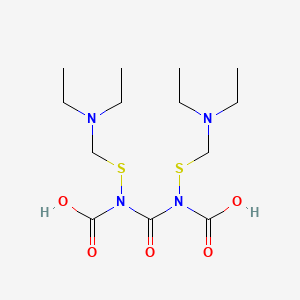
![5-[(3-Methoxypropyl)amino]-8-[(2-methyl-4-nitrophenyl)azo]-1-naphthol](/img/structure/B12686955.png)
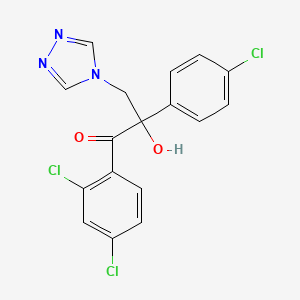
![2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol](/img/structure/B12686968.png)



